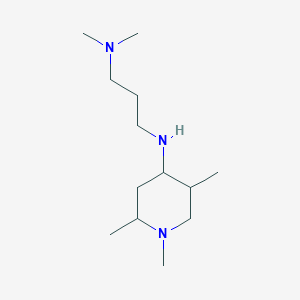

N,N-dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine

Description

N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is an organic compound with a complex structure It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with dimethyl and trimethylpiperidinyl groups

Properties

Molecular Formula |

C13H29N3 |

|---|---|

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine |

InChI |

InChI=1S/C13H29N3/c1-11-10-16(5)12(2)9-13(11)14-7-6-8-15(3)4/h11-14H,6-10H2,1-5H3 |

InChI Key |

ZFMHJCHHDNGZAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)NCCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with appropriate alkylating agents. One common method is the reaction of 1,3-diaminopropane with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. The use of fixed-bed reactors with catalysts such as Raney nickel can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The trimethylpiperidinyl group enhances its binding affinity to certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-1,3-propanediamine: A simpler analog with similar reactivity but lacking the piperidinyl group.

N,N-dimethylethylenediamine: Another related compound with a shorter carbon chain.

N,N,N’,N’-tetramethyl-1,4-butanediamine: A compound with a longer carbon chain and additional methyl groups.

Uniqueness

N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is unique due to the presence of the trimethylpiperidinyl group, which imparts distinct chemical and biological properties

Biological Activity

N,N-Dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is a chemical compound with potential biological activities that have attracted attention in various research fields. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 187.3256 g/mol

- CAS Registry Number : 6711-48-4

The compound features a piperidine ring substituted with dimethylamine and a propane diamine backbone, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer activities. For instance, a study on related compounds demonstrated moderate cytotoxic effects against the Hep-G2 cell line (human liver cancer cells). The mechanism of action involved molecular docking studies that suggested strong interactions with topoisomerase II, an essential enzyme for DNA replication and repair.

Key Findings :

- Cytotoxicity : Moderate cytotoxic effects were observed in vitro against Hep-G2 cells.

- Molecular Docking : Binding affinity to topoisomerase II was noted with a binding energy of -5.94 kcal/mol.

| Compound | Cell Line | Cytotoxic Effect | Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Hep-G2 | Moderate | -5.94 |

Anti-inflammatory and Analgesic Activities

Piperidine derivatives are also explored for their anti-inflammatory and analgesic properties. The compound's structural features may contribute to these effects by modulating pathways involved in inflammation and pain perception.

Case Studies and Research Findings

-

Study on Piperidine Derivatives :

- Researchers synthesized various piperidine derivatives and evaluated their biological activities.

- The study concluded that modifications in the piperidine structure could enhance anticancer and anti-inflammatory effects.

-

Molecular Docking Analysis :

- A comprehensive docking analysis using software like Gaussian (G09) identified key interactions between the compound and target proteins.

- The results indicated potential for drug development targeting specific cancer types.

-

Skin Sensitization Studies :

- Investigations into the skin sensitization potential showed positive results in guinea pig models.

- These findings suggest careful consideration for therapeutic applications involving dermal exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.